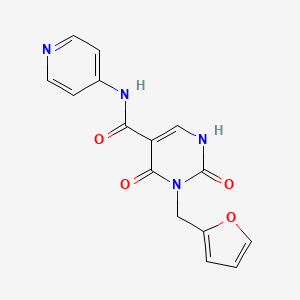

3-(furan-2-ylmethyl)-2,4-dioxo-N-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

3-(Furan-2-ylmethyl)-2,4-dioxo-N-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative featuring a fused pyrimidine core with a furan-2-ylmethyl group at position 3, a pyridin-4-yl carboxamide substituent at position 5, and two ketone groups at positions 2 and 2. This structural motif places it within the broader family of Biginelli-type pyrimidines, which are known for diverse pharmacological activities, including antioxidant, antimicrobial, and antiviral properties .

Properties

IUPAC Name |

3-(furan-2-ylmethyl)-2,4-dioxo-N-pyridin-4-yl-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O4/c20-13(18-10-3-5-16-6-4-10)12-8-17-15(22)19(14(12)21)9-11-2-1-7-23-11/h1-8H,9H2,(H,17,22)(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEDQNSKHJGBDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(furan-2-ylmethyl)-2,4-dioxo-N-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 1421531-55-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antimicrobial, and antiviral activities.

- Molecular Formula : C₁₅H₁₂N₄O₄

- Molecular Weight : 312.28 g/mol

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. For instance, compounds similar to tetrahydropyrimidine derivatives have shown notable cytotoxic effects against various cancer cell lines. In vitro evaluations indicated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | 12.5 | |

| Similar Derivative | A431 (vulvar carcinoma) | 15.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest effectiveness against a range of bacterial strains. For example, derivatives of tetrahydropyrimidines have demonstrated broad-spectrum antibacterial activity.

| Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.62 µg/mL | |

| Escherichia coli | 20.00 µg/mL |

Antiviral Activity

In the context of viral infections, particularly SARS-CoV-2, research has indicated that similar compounds exhibit inhibitory effects on viral replication. The structure of the compound suggests potential interactions with viral proteins.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in cell signaling and metabolism. For instance:

- Inhibition of Topoisomerases : Compounds with similar structures have been shown to inhibit topoisomerase II, which is critical for DNA replication in cancer cells.

- Antiviral Mechanisms : The interaction with viral proteases may block the replication cycle of viruses like SARS-CoV-2.

Case Studies

-

Antitumor Efficacy : A study involving a series of tetrahydropyrimidine derivatives demonstrated that modifications to the core structure significantly enhanced cytotoxicity against various cancer cell lines.

"The introduction of furan and pyridine moieties into the tetrahydropyrimidine framework led to compounds with improved selectivity and potency against tumor cells" .

-

Antimicrobial Testing : A set of derivatives was screened against common pathogens, revealing that certain substitutions on the pyridine ring improved antibacterial activity.

"The furan-containing derivatives exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-furan counterparts" .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 3-(furan-2-ylmethyl)-2,4-dioxo-N-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide. For example, derivatives of tetrahydropyrimidines have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests that the compound could be explored further for its antibacterial properties.

Antioxidant Activity

Research indicates that derivatives containing furan and pyrimidine rings exhibit antioxidant activities. These compounds may scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant capacity can be evaluated through various assays that measure the ability to inhibit lipid peroxidation or reduce reactive oxygen species.

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds with similar structures can act as anti-inflammatory agents. They may inhibit key inflammatory mediators or enzymes involved in the inflammatory response, making them candidates for treating conditions like arthritis or other inflammatory diseases .

Case Study 1: Synthesis and Characterization

A study published in 2024 focused on synthesizing novel pyrimidine derivatives and evaluating their biological activity. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry. The results indicated promising antimicrobial activity against tested pathogens .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of similar compounds to biological targets such as cyclin-dependent kinases (CDKs). These studies provide insights into how structural modifications can enhance biological activity .

Future Directions in Research

The ongoing exploration of this compound could lead to the development of new therapeutic agents. Future research should focus on:

- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against specific targets.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Clinical Trials : Investigating safety and efficacy in human subjects for potential drug development.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Substituent Variations at Position 3

- Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate (): This analogue replaces the furan-2-ylmethyl group with a 5-methoxymethyl-substituted furan and includes an ethyl ester at position 3.

Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate ():

The substitution of the dioxo groups with a thioxo at position 2 introduces sulfur, which may improve radical scavenging activity due to sulfur’s redox-active nature .

Substituent Variations at Position 5

N-Aryl Carboxamides ():

Fluorophenyl-substituted analogues (e.g., ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate) exhibit melting points ranging from 182°C to 235°C, influenced by the electron-withdrawing fluorine substituent. The pyridin-4-yl group in the target compound may confer higher polarity and lower melting points compared to fluorophenyl derivatives .

Pharmacological Activity

Antioxidant Properties

Compound 3c (): A thioxo analogue (methyl 4-(furan-2-yl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate) demonstrated significant DPPH scavenging activity (IC50 = 0.6 mg/mL), attributed to the thione group’s ability to donate hydrogen atoms. In contrast, dioxo derivatives like the target compound may exhibit weaker radical scavenging due to the absence of sulfur .

Reducing Power Assays (): Thioxo derivatives (e.g., 3d and 3e) showed moderate reducing power, while dioxo analogues likely have lower activity due to reduced electron-donating capacity .

Antiviral and Antimicrobial Potential

Double-Winged 3-Hydroxypyrimidine-2,4-diones (): Analogues with hydroxypyrimidine cores demonstrated selective inhibition of HIV-1 RNase H (e.g., compound 10bb, IC50 = 0.89 µM). The target compound’s pyridin-4-yl group may enhance binding to viral enzymes through nitrogen coordination .

- N-[5-(2-Furanyl)-2-methyl-4-oxo-thieno[2,3-d]pyrimidin-3-yl]-carboxamides (): These derivatives showed antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL), suggesting that the furan-pyrimidine scaffold is critical for targeting bacterial membranes .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.